GSK-2250665A

Description

Structure

3D Structure

Properties

IUPAC Name |

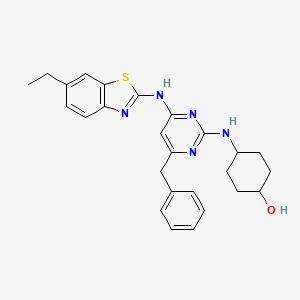

4-[[4-benzyl-6-[(6-ethyl-1,3-benzothiazol-2-yl)amino]pyrimidin-2-yl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5OS/c1-2-17-8-13-22-23(15-17)33-26(29-22)31-24-16-20(14-18-6-4-3-5-7-18)28-25(30-24)27-19-9-11-21(32)12-10-19/h3-8,13,15-16,19,21,32H,2,9-12,14H2,1H3,(H2,27,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRNXTSMYVCYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC(=NC(=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK-2250665A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in the T-cell receptor (TCR) signaling pathway. By targeting Itk, this compound modulates T-cell activation and effector functions, making it a significant tool for research in immunology and a potential therapeutic agent for T-cell mediated inflammatory diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, experimental protocols for its characterization, and a visualization of its place in the T-cell signaling cascade.

Core Mechanism of Action: Itk Inhibition

This compound exerts its effects by directly binding to and inhibiting the enzymatic activity of Itk. Itk is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in relaying signals from the T-cell receptor. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of Itk. Activated Itk then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), a key step that ultimately results in the activation of downstream transcription factors, such as NFAT (Nuclear Factor of Activated T-cells) and AP-1 (Activator Protein-1). These transcription factors are essential for the production of pro-inflammatory cytokines, including Interferon-gamma (IFNγ), and for promoting T-cell proliferation and differentiation.

By inhibiting Itk, this compound effectively blocks this signaling cascade, leading to a reduction in T-cell activation and the subsequent inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Description |

| pKi (Itk) | 9.2 | A measure of the binding affinity of this compound to the Itk enzyme. |

| pIC50 (Cellular IFNγ Production) | 7.3 | The molar concentration of this compound that inhibits 50% of IFNγ production in activated human peripheral blood mononuclear cells (PBMCs). |

Table 2: Kinase Selectivity Profile of this compound [1]

| Kinase | pIC50 | Description |

| Itk | >9 | Target kinase. |

| Aurora B | 6.4 | Off-target kinase. |

| Btk | 6.5 | Off-target kinase (Tec family member). |

| IRAK4 | >7 | Off-target kinase.[1] |

| Lck | >7 | Off-target kinase (Src family).[1] |

| Src | >7 | Off-target kinase (Src family).[1] |

Experimental Protocols

Inhibition of IFNγ Production in Human PBMCs

This protocol describes a representative method to assess the cellular activity of this compound by measuring its effect on IFNγ production in stimulated human peripheral blood mononuclear cells (PBMCs).

1. Isolation of PBMCs:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

2. Cell Stimulation and Compound Treatment:

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C in a humidified 5% CO2 incubator.

-

Stimulate the T-cells within the PBMC population by adding anti-CD3 and anti-CD28 antibodies to the wells.

3. Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator to allow for T-cell activation and cytokine production.

4. Measurement of IFNγ:

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of IFNγ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

-

Plot the IFNγ concentration against the concentration of this compound.

-

Calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of IFNγ production, by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway of Itk in T-Cell Activation

References

GSK-2250665A: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in the signaling cascade of T-lymphocytes. As a member of the Tec family of non-receptor tyrosine kinases, Itk plays a pivotal role in T-cell receptor (TCR) signaling, making it an attractive target for therapeutic intervention in a variety of immune-mediated diseases, including allergic asthma and autoimmune disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in immunological research.

Core Mechanism of Action: Itk Inhibition

This compound exerts its immunomodulatory effects by selectively inhibiting the kinase activity of Itk. Downstream of the T-cell receptor, Itk is responsible for the phosphorylation and activation of phospholipase C-gamma 1 (PLCγ1). This event triggers a signaling cascade that results in the generation of second messengers, leading to calcium mobilization and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa B (NF-κB). These transcription factors are essential for the production of a wide array of cytokines that drive T-cell proliferation, differentiation, and effector functions. By blocking Itk, this compound effectively dampens this entire downstream signaling pathway, leading to a reduction in T-cell activation and cytokine release.

Data Presentation

Biochemical and Cellular Activity of this compound

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Description | Reference |

| pKi (Itk) | 9.2 | A measure of the binding affinity of the inhibitor to Itk. A higher pKi indicates stronger binding. | [1] |

| pIC50 (Aurora B kinase) | 6.4 | A measure of the concentration of the inhibitor required to reduce the activity of Aurora B kinase by 50%. A higher pIC50 indicates greater potency. This value demonstrates selectivity over this off-target kinase. | [1] |

| pIC50 (Btk) | 6.5 | A measure of the concentration of the inhibitor required to reduce the activity of Bruton's tyrosine kinase (Btk) by 50%, indicating selectivity over another Tec family kinase. | [1] |

| Cellular pIC50 (IFNγ production in PBMCs) | 7.3 | A measure of the concentration of the inhibitor required to inhibit Interferon-gamma (IFNγ) production in Peripheral Blood Mononuclear Cells by 50%. | [1] |

Signaling Pathway

The following diagram illustrates the central role of Itk in the T-cell receptor signaling pathway and the point of intervention for this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the immunological effects of this compound. These protocols should be optimized for specific cell types and experimental conditions.

In Vitro Kinase Assay for Itk Activity

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant Itk.

Materials:

-

Recombinant human Itk enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at Km concentration for Itk)

-

Peptide substrate for Itk (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO, serial dilutions)

-

³³P-γ-ATP

-

96-well plates

-

Phosphocellulose filter mats

-

Scintillation counter

Methodology:

-

Prepare a reaction mixture containing kinase buffer, recombinant Itk enzyme, and the peptide substrate in a 96-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.

-

Wash the filter mat extensively to remove unincorporated ³³P-γ-ATP.

-

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of primary T-cells or T-cell lines (e.g., Jurkat).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or Phytohemagglutinin (PHA))

-

This compound (serial dilutions)

-

Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU, or CFSE)

-

96-well flat-bottom plates

-

Plate reader (luminescence, colorimetric, or fluorescence) or flow cytometer

Methodology:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation, or culture Jurkat T-cells.

-

Seed the cells in a 96-well plate at an optimized density (e.g., 1 x 10⁵ cells/well).

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add the chosen cell proliferation reagent according to the manufacturer's instructions.

-

Measure the signal using the appropriate plate reader or analyze by flow cytometry for CFSE dilution.

-

Determine the effect of this compound on T-cell proliferation and calculate the IC50.

Cytokine Release Assay

Objective: To measure the inhibitory effect of this compound on the production and secretion of key T-cell cytokines.

Materials:

-

Human PBMCs or isolated CD4+/CD8+ T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)

-

This compound (serial dilutions)

-

96-well plates

-

ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for desired cytokines (e.g., IL-2, IFNγ, IL-4, IL-17)

-

ELISA plate reader or multiplex assay system

Methodology:

-

Isolate and prepare the T-cells as described in the proliferation assay.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the chosen activators.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and carefully collect the supernatant.

-

Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay, following the manufacturer's protocols.

-

Generate dose-response curves for the inhibition of each cytokine and calculate the respective IC50 values.

Conclusion

This compound is a valuable research tool for investigating the role of Itk in T-cell biology and for exploring the therapeutic potential of Itk inhibition. Its high potency and selectivity make it a suitable compound for in vitro studies aimed at dissecting the intricacies of T-cell signaling and for preclinical evaluation of Itk as a drug target. The protocols provided in this guide offer a starting point for researchers to design and execute experiments to further elucidate the immunological effects of this promising inhibitor. As with any experimental work, optimization of these protocols for specific laboratory conditions and cell systems is highly recommended.

References

The Role of RIPK1 Inhibition with GSK-2250665A in Preclinical Models of Autoimmune Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, positioning it as a key therapeutic target for a range of autoimmune and inflammatory disorders. GSK-2250665A, a potent and selective inhibitor of RIPK1, has been investigated in various preclinical models of autoimmune disease, demonstrating the potential to modulate aberrant inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of this compound and its application in established animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and inflammation.

Introduction to RIPK1 and its Role in Autoimmunity

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular stress and survival pathways. It functions as a key signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and T-cell receptors (TCRs). Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades that lead to either cell survival and inflammation through the activation of NF-κB and MAPK pathways, or programmed cell death in the form of apoptosis or necroptosis.

In the context of autoimmune diseases, the dysregulation of RIPK1-mediated signaling is a significant contributor to chronic inflammation and tissue damage. Elevated TNF-α levels, a hallmark of many autoimmune conditions, can trigger RIPK1-dependent inflammatory and cell death pathways, perpetuating the disease state. Therefore, inhibiting the kinase activity of RIPK1 presents a promising therapeutic strategy to ameliorate the pathological inflammation characteristic of these disorders.

This compound: A Selective RIPK1 Inhibitor

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1. By binding to the ATP-binding pocket of the RIPK1 kinase domain, this compound prevents the autophosphorylation and activation of RIPK1, thereby blocking its ability to initiate downstream inflammatory and necroptotic signaling. This targeted inhibition is crucial for reducing the production of pro-inflammatory cytokines and preventing inflammatory cell death, which are key drivers of autoimmune pathology.

Preclinical Evaluation of this compound in Autoimmune Disease Models

The efficacy of this compound has been assessed in several well-established animal models that recapitulate key aspects of human autoimmune diseases.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis. In this model, immunization with type II collagen induces an autoimmune response characterized by joint inflammation, cartilage destruction, and bone erosion, mirroring the pathology of human RA.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

-

Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.

-

Induction:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.

-

-

Treatment: Prophylactic or therapeutic treatment with this compound or vehicle control is initiated. The compound is typically administered orally (p.o.) once or twice daily.

-

Assessment:

-

Clinical Scoring: Arthritis severity is evaluated 3-5 times per week using a standardized clinical scoring system (e.g., 0-4 scale per paw, for a maximum score of 16).

-

Paw Swelling: Paw thickness is measured using a digital caliper.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Serum and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.

-

Quantitative Data Summary: Efficacy of a RIPK1 Inhibitor (Exemplar Data)

| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm, change from baseline) | Histological Score (Inflammation) | Serum TNF-α (pg/mL) |

| Vehicle | 10.5 ± 1.2 | 1.8 ± 0.3 | 3.5 ± 0.4 | 150 ± 25 |

| RIPK1 Inhibitor (Low Dose) | 6.2 ± 0.9 | 1.1 ± 0.2 | 2.1 ± 0.3 | 85 ± 15 |

| RIPK1 Inhibitor (High Dose) | 3.1 ± 0.5 | 0.6 ± 0.1 | 1.2 ± 0.2 | 40 ± 10 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and may not reflect specific this compound results.

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system (CNS) induced by immunization with myelin antigens.

Experimental Protocol: MOG35-55-Induced EAE in Mice

-

Animals: C57BL/6 mice (female, 8-12 weeks old) are commonly used for this model.

-

Induction:

-

Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in CFA.

-

Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin (e.g., 200 ng) on day 0 and day 2 to facilitate the entry of encephalitogenic T cells into the CNS.

-

-

Treatment: this compound or vehicle is administered, typically starting before the onset of clinical signs (prophylactic) or after the appearance of initial symptoms (therapeutic).

-

Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE using a standardized scoring system (e.g., 0-5 scale, reflecting the degree of paralysis).

-

Body Weight: Body weight is recorded daily as an indicator of general health.

-

Histopathology: At the study endpoint, brain and spinal cord tissues are collected for histological analysis of inflammation (leukocyte infiltration) and demyelination (e.g., Luxol Fast Blue staining).

-

Cytokine Analysis: CNS-infiltrating lymphocytes can be isolated and analyzed for cytokine production (e.g., IFN-γ, IL-17).

-

Quantitative Data Summary: Efficacy of a RIPK1 Inhibitor in EAE (Exemplar Data)

| Treatment Group | Mean Peak Clinical Score | Day of Onset | CNS Inflammation Score | Demyelination Score |

| Vehicle | 3.5 ± 0.4 | 12 ± 1 | 3.8 ± 0.5 | 3.2 ± 0.4 |

| RIPK1 Inhibitor | 1.8 ± 0.3 | 16 ± 2* | 1.9 ± 0.3 | 1.5 ± 0.2** |

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative.

Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used model for inflammatory bowel disease, particularly ulcerative colitis. Oral administration of DSS disrupts the colonic epithelial barrier, leading to an inflammatory response driven by the gut microbiota.

Experimental Protocol: DSS-Induced Acute Colitis in Mice

-

Animals: C57BL/6 mice (male or female, 8-12 weeks old) are commonly used.

-

Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Treatment: this compound or vehicle is administered daily, often starting concurrently with or shortly after the initiation of DSS administration.

-

Assessment:

-

Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool, which are combined to calculate a DAI score.

-

Colon Length: At the end of the study, the entire colon is excised, and its length is measured as an indicator of inflammation (inflammation leads to colon shortening).

-

Histopathology: Colonic tissue sections are stained with H&E and scored for the severity of inflammation, ulceration, and crypt damage.

-

Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as a marker of neutrophil infiltration.

-

Cytokine Levels: Colonic tissue homogenates are analyzed for the levels of pro-inflammatory cytokines.

-

Quantitative Data Summary: Efficacy of a RIPK1 Inhibitor in DSS-Induced Colitis (Exemplar Data)

| Treatment Group | DAI Score (Day 7) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) |

| Vehicle | 3.2 ± 0.3 | 6.5 ± 0.4 | 3.5 ± 0.4 | 5.2 ± 0.6 |

| RIPK1 Inhibitor | 1.5 ± 0.2 | 8.2 ± 0.3 | 1.8 ± 0.3 | 2.5 ± 0.4 |

**p < 0.01 compared to vehicle. Data are representative.

Signaling Pathways and Experimental Workflows

RIPK1 Signaling in TNF-α Mediated Inflammation

The following diagram illustrates the central role of RIPK1 in the TNF-α signaling pathway and the point of intervention for this compound.

Caption: TNF-α signaling through TNFR1 leading to inflammation, apoptosis, or necroptosis, with the inhibitory action of this compound on RIPK1 kinase activity.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in a preclinical autoimmune disease model.

Caption: A generalized experimental workflow for testing the efficacy of this compound in preclinical autoimmune disease models.

Conclusion

This compound, as a selective inhibitor of RIPK1 kinase activity, holds significant promise as a therapeutic agent for autoimmune diseases. The preclinical data from established animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease demonstrate its potential to mitigate inflammation and tissue damage. The detailed experimental protocols and our understanding of the underlying signaling pathways provide a solid foundation for further investigation and clinical development of RIPK1 inhibitors in the treatment of autoimmune and inflammatory disorders. This technical guide serves as a valuable resource for researchers dedicated to advancing novel therapies in this field.

The Role of RIPK1 in Inflammation and Necroptosis

An in-depth analysis of publicly available scientific and clinical data reveals no specific information for a compound designated as GSK-2250665A. It is possible that this is an internal project code, a developmental compound that has not yet been publicly disclosed, or a misidentified designation.

However, the field of inflammatory response modulation is a significant area of research for GlaxoSmithKline (GSK), with several key molecules under investigation that target various aspects of the inflammatory cascade. A prominent area of this research revolves around the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways such as necroptosis.

Given the user's interest in a GSK compound for inflammatory response studies, this guide will focus on the principles and methodologies surrounding GSK's research into RIPK1 inhibition, a field with substantial public data. We will use publicly available information on representative GSK compounds where applicable to illustrate the concepts, experimental approaches, and signaling pathways involved.

RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular responses to stimuli such as tumor necrosis factor (TNF).[1][2] It acts as a key signaling node, determining whether a cell survives, undergoes apoptosis (programmed cell death), or necroptosis (a form of programmed necrosis).[1][3] Dysregulation of RIPK1-mediated signaling is implicated in a variety of inflammatory and neurodegenerative diseases.[1][4]

Inhibition of RIPK1 kinase activity is a therapeutic strategy to block the pro-inflammatory and cell death-inducing functions of RIPK1.[1][4] Several pharmaceutical companies, including GSK, have been actively developing RIPK1 inhibitors.

Key Signaling Pathways

The signaling pathways involving RIPK1 are complex and context-dependent. Below are simplified representations of the major pathways.

NF-κB Survival Pathway

Upon TNF-α stimulation, RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I). Here, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit other proteins, ultimately leading to the activation of the NF-κB pathway and promoting cell survival and the expression of pro-inflammatory genes.[3]

Apoptosis Pathway

If the ubiquitination of RIPK1 in Complex I is inhibited, RIPK1 can dissociate and form a secondary cytosolic complex (Complex IIa) with FADD and Caspase-8, leading to apoptosis.

Necroptosis Pathway

When Caspase-8 is inhibited, RIPK1 can interact with RIPK3 via their RIP homotypic interaction motifs (RHIMs) to form a complex called the necrosome.[5] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptosis.[5][6][7]

Experimental Protocols for Studying RIPK1 Inhibitors

The following are generalized protocols based on common methodologies used in the study of RIPK1 inhibitors and necroptosis.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on RIPK1 kinase activity.

Methodology:

-

Recombinant human RIPK1 protein is incubated with a kinase buffer containing ATP and a generic kinase substrate (e.g., Myelin Basic Protein).

-

The test compound (e.g., a GSK RIPK1 inhibitor) is added at various concentrations.

-

The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody or a radiometric assay with ³²P-ATP.

-

The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the RIPK1 inhibitor within a cellular context.

Methodology:

-

Intact cells are treated with the RIPK1 inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures, causing protein denaturation.

-

Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble RIPK1 remaining at each temperature is quantified by Western blot or other protein detection methods.

-

Binding of the inhibitor stabilizes the RIPK1 protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Necroptosis Induction and Inhibition Assay

Objective: To assess the ability of a RIPK1 inhibitor to block necroptosis in a cellular model.

Methodology:

-

A suitable cell line (e.g., human HT-29 or mouse L929 cells) is cultured.

-

Necroptosis is induced by treating the cells with a combination of TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK, to block apoptosis).

-

Cells are co-treated with varying concentrations of the RIPK1 inhibitor or a vehicle control.

-

Cell viability is measured after a set incubation period (e.g., 24 hours) using assays such as CellTiter-Glo® (measures ATP levels) or by quantifying lactate dehydrogenase (LDH) release (a marker of membrane rupture).

-

The EC₅₀ value (the concentration of the inhibitor that provides 50% of the maximum protection against necroptosis) is determined.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following table presents representative data for other RIPK1 inhibitors from the literature to illustrate the type of quantitative information generated in such studies.

| Compound | Target(s) | IC₅₀ / K𝘥 | Cellular EC₅₀ (Necroptosis) | Reference |

| Necrostatin-1 (Nec-1) | RIPK1 | ~180 nM (IC₅₀) | ~490 nM (Human) | [8] |

| GSK'074 | RIPK1, RIPK3 | 12 nM (K𝘥 for RIPK1), 130 nM (K𝘥 for RIPK3) | 3 nM (Mouse SMCs) | [2][8] |

| GSK2982772 | RIPK1 | - | - | [4] |

Conclusion

Although information on this compound is not publicly accessible, the broader investigation into RIPK1 inhibitors by GSK and others highlights a significant therapeutic strategy for a range of inflammatory diseases. The methodologies and pathways described provide a foundational understanding for researchers and drug development professionals working in this area. The development of potent and selective RIPK1 inhibitors continues to be a promising approach to address the underlying mechanisms of inflammatory and necroptotic diseases.

References

- 1. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 6. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scientificarchives.com [scientificarchives.com]

Methodological & Application

Application Notes and Protocols for GSK-2250665A In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Inhibition of Itk can modulate T-cell activation and cytokine production, making it a target of interest for autoimmune diseases and other immune-related disorders. These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

| Target | Assay Type | Value | Reference |

| Itk | Biochemical (pKi) | 9.2 | [1][2] |

| Aurora B kinase | Biochemical (pIC50) | 6.4 | [1][2] |

| Btk | Biochemical (pIC50) | 6.5 | [1][2] |

| IFNγ production | Cell-based (PBMCs) | Inhibition Observed | [1][2] |

Signaling Pathway

The diagram below illustrates the role of Itk in the T-cell receptor signaling cascade, leading to the production of cytokines like IFNγ.

Caption: Itk Signaling Pathway in T-Cells.

Experimental Protocols

Biochemical Assay: Itk Kinase Activity (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the kinase activity of Itk and the inhibitory potential of this compound. The ADP-Glo™ Kinase Assay is a robust method for measuring ATP consumption by kinases.[3]

Experimental Workflow:

Caption: Workflow for Itk Biochemical Assay.

Materials:

-

Recombinant human Itk enzyme

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted to a range of final assay concentrations (e.g., 1 µM to 0.01 nM). Include a DMSO-only control.

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the Kinase Buffer.

-

Dilute the Itk enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by titration.

-

Prepare a substrate/ATP mix in Kinase Buffer. The ATP concentration should be at or near the Km for Itk, if known, to accurately determine IC50 values.

-

-

Kinase Reaction:

-

Add 1 µL of the this compound dilution or DMSO control to the wells of the 384-well plate.

-

Add 2 µL of the diluted Itk enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.[3]

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[3]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[3]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based Assay: Inhibition of IFNγ Production in Human PBMCs

This protocol outlines a method to assess the effect of this compound on the production of Interferon-gamma (IFNγ) by stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

Experimental Workflow:

References

Application Notes and Protocols for GSK-2250665A in Primary T-Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GSK-2250665A, a potent Focal Adhesion Kinase (FAK) inhibitor, in primary T-cell cultures. The information compiled herein, including detailed protocols and data summaries, is intended to facilitate research into the role of FAK in T-cell signaling and function.

Introduction to this compound

This compound, also known as GSK2256098, is a small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, affecting cell adhesion, migration, proliferation, and survival.[1][2] In the context of T-lymphocytes, FAK is implicated in T-cell receptor (TCR) signaling and activation. As such, this compound serves as a valuable tool for investigating the functional consequences of FAK inhibition in primary T-cells. While specific data for this compound in primary T-cells is limited, information from closely related FAK inhibitors, such as PF-562,271, provides valuable insights into its expected effects and effective concentration ranges.

Mechanism of Action in T-Cells

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. FAK is a key component of this pathway. This compound, by inhibiting the kinase activity of FAK, is expected to disrupt downstream signaling events. Specifically, inhibition of FAK has been shown to impair the phosphorylation of crucial signaling molecules such as ZAP-70, Linker for Activation of T-cells (LAT), and ERK.[3] This disruption ultimately leads to a dampening of the T-cell activation response.

Data Summary

The following tables summarize the inhibitory concentrations of this compound and the related FAK inhibitor PF-562,271 on FAK activity and cell viability in various cell lines. While not specific to primary T-cells, these values provide a reference for determining appropriate experimental concentrations.

Table 1: Inhibitory Concentration (IC50) of GSK2256098 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (FAK Y397 Phosphorylation) | IC50 (Cell Viability) | Reference |

| OVCAR8 | Ovary | 15 nM | Not Reported | [4] |

| U87MG | Brain | 8.5 nM | Not Reported | [4] |

| A549 | Lung | 12 nM | Not Reported | [4] |

| PANC-1 | Pancreatic | >10 µM (low sensitivity) | 29 µM | [4] |

| L3.6P1 | Pancreatic | <0.1 µM (high sensitivity) | 25 µM | [4] |

Table 2: Inhibitory Concentration (IC50) of PF-562,271

| Target/Cell Line | Assay Type | IC50 | Reference |

| FAK (cell-free) | Kinase Assay | 1.5 nM | [5] |

| Pyk2 (cell-free) | Kinase Assay | 13 nM | [3] |

| Various Cancer Cells | FAK Y397 Autophosphorylation | 10-30 nM | [6] |

| Osteosarcoma Cell Lines | Cell Viability (72h) | 1.76 - 3.83 µM | [7] |

| HUVECs | Cell Viability (24h) | 1.118 µM | [7] |

Based on the data for PF-562,271 in T-cells, which showed inhibition of FAK phosphorylation and downstream signaling, a concentration range of 10 nM to 1 µM is recommended as a starting point for experiments with this compound in primary T-cell cultures.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in primary T-cell cultures.

Protocol 1: Primary Human T-Cell Isolation and Culture

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent purification and culture of primary human T-cells.

Materials:

-

Ficoll-Paque PLUS

-

PBS (Phosphate Buffered Saline)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human T-cell enrichment kit (negative selection)

-

Recombinant human IL-2

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet and count the cells.

-

Isolate T-cells from the PBMC population using a human T-cell enrichment kit following the manufacturer's instructions.

-

Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 U/mL IL-2) at a density of 1 x 10^6 cells/mL.

-

Culture the T-cells at 37°C in a 5% CO2 incubator.

Protocol 2: T-Cell Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

-

Isolated primary T-cells

-

CFSE staining solution (5 mM stock in DMSO)

-

Complete RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies (for stimulation)

-

This compound (or vehicle control, e.g., DMSO)

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE stock solution to a final concentration of 1-5 µM. Mix quickly by vortexing.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

Resuspend the CFSE-labeled T-cells in complete medium at 1 x 10^6 cells/mL.

-

Plate the cells in a 96-well plate.

-

Add this compound at the desired final concentrations. Include a vehicle control. Pre-incubate for 1-2 hours.

-

Stimulate the T-cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

-

Culture for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells, wash with FACS buffer, and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Protocol 3: Western Blot Analysis of T-Cell Signaling Proteins

This protocol describes the analysis of protein phosphorylation in primary T-cells following treatment with this compound and TCR stimulation.

Materials:

-

Isolated primary T-cells

-

Complete RPMI-1640 medium

-

This compound (or vehicle control)

-

Anti-CD3 and anti-CD28 antibodies

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-FAK (Y397), anti-FAK, anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture primary T-cells as described in Protocol 1.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the T-cells with soluble anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) antibodies for 5-15 minutes at 37°C.

-

Immediately place the cells on ice and wash once with ice-cold PBS.

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize protein bands using an ECL detection reagent and an imaging system.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound in primary T-cell cultures.

References

- 1. Facebook [cancer.gov]

- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK-2250665A in Peripheral Blood Mononuclear Cell (PBMC) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk). Itk is a crucial enzyme in the signaling pathways of T-cell receptors (TCR), playing a significant role in T-cell activation, proliferation, and cytokine production. As such, this compound is a valuable tool for studying T-cell mediated immune responses and for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. These application notes provide detailed protocols for utilizing this compound in human peripheral blood mononuclear cell (PBMC) assays to assess its inhibitory effects on T-cell function.

Mechanism of Action: Itk Inhibition

This compound selectively inhibits Itk, a member of the Tec family of kinases. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of phospholipase C-gamma (PLCγ). Itk is essential for the phosphorylation and subsequent activation of PLCγ, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in the activation of transcription factors like NFAT and AP-1. These transcription factors drive the expression of key pro-inflammatory cytokines, including Interferon-gamma (IFNγ). By inhibiting Itk, this compound effectively blocks this signaling cascade, leading to a reduction in T-cell activation and cytokine release.

Figure 1: Simplified Itk signaling pathway in T-cells and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound.

| Parameter | Value | Cell/Assay Type | Reference |

| pKi | 9.2 | Itk | [1] |

| pIC50 | 6.4 | Aurora B kinase | [1] |

| pIC50 | 6.5 | Btk | [1] |

| Activity | Inhibits IFNγ production | PBMCs | [1] |

Experimental Protocols

Protocol 1: Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate Buffered Saline (PBS), sterile

-

Fetal Bovine Serum (FBS)

-

RPMI-1640 medium

-

50 mL conical tubes

-

15 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible: plasma, a "buffy coat" layer containing PBMCs, the density gradient medium, and red blood cells at the bottom.

-

Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS.

-

Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

-

Resuspend the cells at the desired concentration for downstream assays.

References

Application Notes and Protocols for GSK-2250665A in Preclinical Research

Disclaimer: Publicly available information regarding in vivo animal studies, including specific dosages, formulations, and detailed experimental protocols for GSK-2250665A, is limited. The following application notes and protocols are based on the known mechanism of action of this compound as a selective Interleukin-2 inducible T-cell kinase (ITK) inhibitor and general practices for in vivo studies of similar compounds. Researchers should treat the suggested protocols as a starting point and optimize them for their specific animal models and experimental goals.

Introduction

This compound is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1] ITK plays a significant role in T-cell activation, proliferation, and differentiation. Its inhibition is a promising therapeutic strategy for T-cell mediated inflammatory diseases and certain T-cell malignancies. These application notes provide an overview of the ITK signaling pathway, the known in vitro activity of this compound, and a generalized protocol for in vivo animal studies.

Mechanism of Action and Signaling Pathway

ITK is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and NK cells. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium flux and activation of protein kinase C (PKC). Ultimately, this cascade results in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1, which drive the expression of genes essential for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2). By inhibiting ITK, this compound blocks this signaling cascade, thereby suppressing T-cell activation and effector functions.

ITK Signaling Pathway Diagram

Caption: ITK Signaling Pathway and the inhibitory action of this compound.

In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound.

| Parameter | Value | Description | Reference |

| pKi | 9.2 | Potency of inhibition against ITK. | [1] |

| Cellular pIC50 | 7.3 | Inhibition of IFNγ production in Peripheral Blood Mononuclear Cells (PBMCs). | [1] |

| Selectivity | High | Selective for ITK over other kinases such as Aurora B and Btk. | [1] |

Generalized Protocol for In Vivo Animal Studies

This protocol provides a general framework for evaluating the efficacy of an ITK inhibitor like this compound in a relevant animal model (e.g., a mouse model of allergic asthma or a T-cell lymphoma xenograft model). Specific details such as animal strain, age, gender, dosage, formulation, and route of administration must be empirically determined and optimized.

Materials

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or as recommended by the supplier)

-

Experimental animals (e.g., BALB/c mice for asthma models, immunodeficient mice for xenograft models)

-

Reagents for inducing the disease model (e.g., ovalbumin and alum for asthma, T-cell lymphoma cell line for xenografts)

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Anesthesia

-

Equipment for sample collection and analysis (e.g., flow cytometer, ELISA reader)

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

Caption: Generalized workflow for an in vivo efficacy study of an ITK inhibitor.

Methodological Details

-

Animal Model Selection and Acclimatization: Choose an appropriate animal model that recapitulates the human disease of interest. Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

Dose Formulation: Prepare a stock solution of this compound. The final formulation for administration will depend on the chosen route (e.g., oral, intraperitoneal). A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose or a suspension in corn oil. Prepare fresh formulations regularly.

-

Dose Determination: Conduct a pilot dose-range finding study to determine a well-tolerated and effective dose. This typically involves administering a range of doses to small groups of animals and monitoring for signs of toxicity and preliminary efficacy.

-

Disease Induction: Follow a validated protocol for inducing the disease model. For example, in an ovalbumin-induced asthma model, this would involve sensitization with ovalbumin/alum followed by challenges with aerosolized ovalbumin.

-

Treatment Administration: Begin treatment with this compound at a predetermined time relative to disease induction. The dosing frequency (e.g., once or twice daily) and route of administration should be consistent throughout the study. Include a vehicle-treated control group and potentially a positive control group (a known effective treatment).

-

Monitoring and Endpoint Analysis: Monitor animals daily for clinical signs of disease and any adverse effects of the treatment. At the end of the study, collect relevant samples for analysis. This may include:

-

Blood: for pharmacokinetic analysis and measurement of systemic cytokine levels (e.g., by ELISA).

-

Bronchoalveolar lavage fluid (for asthma models): for differential cell counts and cytokine analysis.

-

Tissues (e.g., lung, spleen, tumor): for histological analysis, flow cytometric analysis of immune cell populations, and measurement of target engagement (e.g., phosphorylation of downstream targets of ITK).

-

Conclusion

References

Application Notes and Protocols for GSK-2250665A Administration in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, GSK-2250665A, and its close analog, GSK2982772, in preclinical mouse models of inflammation. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of RIPK1 inhibition in inflammatory diseases.

Mechanism of Action: RIPK1 Inhibition in Inflammation

This compound and its analogs are potent and selective inhibitors of RIPK1, a critical signaling node in the regulation of inflammation and programmed cell death.[1][2][3][4] RIPK1's kinase activity is a key driver of necroptosis, a form of regulated necrosis that leads to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1] Furthermore, RIPK1 can also mediate the production of pro-inflammatory cytokines through pathways such as NF-κB and MAPK.[5] By inhibiting the kinase function of RIPK1, this compound and related compounds are designed to block these pro-inflammatory and cell death-inducing signals, thereby offering a potential therapeutic strategy for a range of inflammatory conditions.[2][4]

The signaling pathways influenced by RIPK1 are complex. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 can be recruited to different protein complexes. In one context, it acts as a scaffold to promote cell survival and inflammation via NF-κB activation. In another, its kinase activity can trigger apoptosis or necroptosis. Inhibition of RIPK1 kinase activity is intended to shift the balance away from the pro-inflammatory and cell death outcomes.

Signaling Pathway Diagram

Caption: RIPK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model

This acute model is used to evaluate the ability of a compound to protect against a cytokine-storm-like inflammatory response.

Experimental Workflow Diagram

Caption: Workflow for the TNF-induced SIRS Mouse Model.

Methodology:

-

Animals: Use male C57BL/6 mice.

-

Groups: Randomize mice into vehicle control (saline) and treatment groups.

-

Compound Administration: Prepare GSK2982772 (a close analog of this compound) in a suitable vehicle (e.g., saline). Administer orally by gavage at doses of 3, 10, and 50 mg/kg.[2]

-

Induction of SIRS: 15 minutes after compound administration, inject 30 µg of mouse TNFα intravenously.[2]

-

Monitoring: Measure the rectal temperature of the mice at baseline and at regular intervals for up to 6 hours post-TNFα injection.[2] The study is typically terminated when the control group shows a significant drop in temperature (e.g., a 7°C loss).[2]

-

Endpoint: The primary endpoint is the change in body temperature from baseline. A reduction in the TNFα-induced hypothermia indicates efficacy of the RIPK1 inhibitor.

Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is a widely used model of rheumatoid arthritis that rapidly induces an inflammatory arthritis.

Experimental Workflow Diagram

Caption: Workflow for the Collagen Antibody-Induced Arthritis (CAIA) Model.

Methodology:

-

Animals: Use male DBA/1 mice, 10-11 weeks of age.[6]

-

Induction of Arthritis:

-

Day 0: Administer a cocktail of anti-collagen antibodies intravenously.[6]

-

Day 3: Inject 50 µg of lipopolysaccharide (LPS) intraperitoneally to synchronize and enhance the arthritis development.[6]

-

Day 10 (Optional): A second LPS injection can be administered to promote further arthritis development.[6]

-

-

Compound Administration:

-

Assessment:

-

Clinical Scoring: Monitor mice daily and assign a clinical score to each limb based on the severity of edema and erythema (e.g., 0 = normal, 1 = slight edema/erythema, 2 = pervading edema/erythema, 3 = pronounced edema and erythema with incapacitated mobility).

-

Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Data Presentation

The following tables summarize representative data from preclinical studies of GSK's RIPK1 inhibitors.

Table 1: Efficacy of GSK2982772 in the TNF-induced SIRS Model in Mice

| Treatment Group | Dose (mg/kg, oral) | Maximum Temperature Drop (°C, Mean ± SEM) | Protection from Hypothermia (%) |

| Vehicle (Saline) | - | -7.0 ± 0.5 | 0 |

| GSK2982772 | 3 | -4.5 ± 0.6 | 36 |

| GSK2982772 | 10 | -2.0 ± 0.4 | 71 |

| GSK2982772 | 50 | -0.5 ± 0.3 | 93 |

Data are illustrative and based on the description in Harris et al. (2017).[2]

Table 2: Expected Outcomes in a CAIA Mouse Model with an Effective RIPK1 Inhibitor

| Parameter | Vehicle Control | This compound (Prophylactic) | This compound (Therapeutic) |

| Mean Clinical Score (Day 14) | High (e.g., 8-10) | Significantly Reduced | Moderately Reduced |

| Paw Swelling (mm) | Increased | Significantly Reduced | Moderately Reduced |

| Histological Score (Inflammation) | Severe | Mild to Moderate | Moderate |

| Histological Score (Cartilage Damage) | Severe | Mild | Moderate |

| Histological Score (Bone Erosion) | Severe | Minimal to Mild | Mild to Moderate |

| Serum Pro-inflammatory Cytokines (e.g., IL-6, TNFα) | Elevated | Significantly Reduced | Reduced |

This table represents expected trends and the magnitude of effects will be dose-dependent.

Conclusion

This compound and its analogs, as potent RIPK1 inhibitors, have demonstrated significant anti-inflammatory effects in preclinical mouse models of both acute systemic inflammation and chronic arthritis. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of RIPK1 inhibition. Further studies are warranted to fully elucidate the efficacy and safety profile of this compound in various inflammatory and autoimmune diseases.

References

- 1. libcatalog.usc.edu [libcatalog.usc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Cytokine Inhibition with GSK-2250665A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in the signaling pathways of T-cells.[1][2][3][4] As a member of the Tec family of non-receptor tyrosine kinases, Itk is a key regulator of T-cell receptor (TCR) signaling, which governs T-cell development, proliferation, and differentiation.[5][6] Consequently, Itk plays a significant role in the production of various cytokines that mediate the immune response. Inhibition of Itk is a promising therapeutic strategy for a range of immune-mediated inflammatory diseases, including asthma and autoimmune disorders.[5][7]

These application notes provide a comprehensive overview of the methodologies to measure the inhibitory effect of this compound on cytokine production, particularly focusing on its impact on T-cell mediated inflammatory responses.

Mechanism of Action: Itk Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of Itk. Activated Itk phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1. These transcription factors are essential for the expression of a variety of cytokine genes, including IFNγ, IL-2, IL-4, IL-5, and IL-13.[5][7] this compound exerts its inhibitory effect by blocking the kinase activity of Itk, thereby disrupting this signaling pathway and reducing the production of downstream cytokines.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key potency data.

| Compound | Target | Assay Type | Value | Cytokine Measured | Cell Type | Reference |

| This compound | Itk | Binding Affinity | pKi = 9.2 | N/A | N/A | [1][2][3][4] |

| This compound | Itk | Cellular Inhibition | pIC50 = 7.3 | IFNγ | PBMCs | [2] |

| This compound | Aurora B Kinase | Cellular Inhibition | pIC50 = 6.4 | N/A | N/A | [1] |

| This compound | Btk | Cellular Inhibition | pIC50 = 6.5 | N/A | N/A | [1] |

Experimental Protocols

Protocol 1: Measurement of IFNγ Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the methodology to assess the inhibitory effect of this compound on IFNγ production in stimulated human PBMCs.

1. Materials and Reagents:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

DMSO (vehicle control)

-

Human IFNγ ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell density to 1 x 10^6 cells/mL.

-

Cell Plating: Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Inhibitor Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted inhibitor to the respective wells. For the vehicle control, add 50 µL of medium containing the same final concentration of DMSO.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: Prepare a stock solution of the stimulant (e.g., PHA at 10 µg/mL or anti-CD3/anti-CD28 beads). Add 50 µL of the stimulant to each well, except for the unstimulated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Cytokine Measurement: Quantify the concentration of IFNγ in the supernatants using a commercial Human IFNγ ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFNγ concentration against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: General Protocol for Measuring Inhibition of other T-cell Cytokines (e.g., IL-4, IL-5, IL-13)

To measure the effect of this compound on other T-cell cytokines, the general protocol for IFNγ can be adapted. The primary modifications would be in the cell stimulation and the choice of ELISA kit.

-

For Th2 Cytokines (IL-4, IL-5, IL-13): To promote the differentiation of naive T-cells towards a Th2 phenotype, the culture medium can be supplemented with IL-4 and anti-IFNγ antibodies during the stimulation period.

-

ELISA Kits: Use specific ELISA kits for the cytokine of interest (e.g., Human IL-4 ELISA Kit, Human IL-5 ELISA Kit, etc.).

Conclusion

This compound is a valuable research tool for investigating the role of Itk in T-cell mediated immunity and inflammation. The protocols outlined in these application notes provide a robust framework for quantifying the inhibitory effects of this compound on the production of key cytokines. Such studies are essential for understanding the therapeutic potential of Itk inhibitors in various inflammatory and autoimmune diseases.

References

- 1. GSK 2250665A | ITK | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gsk-2250665 — TargetMol Chemicals [targetmol.com]

- 4. abmole.com [abmole.com]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Inhibition of ITK Signaling Causes Amelioration in Sepsis-Associated Neuroinflammation and Depression-like State in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: GSK-2250665A for T-Cell Inhibition

Welcome to the technical support center for the use of GSK-2250665A in T-cell inhibition experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T-cells?

A1: this compound is a potent and selective inhibitor of Inducible T-cell Kinase (Itk). It is not a GSK-3 inhibitor. Itk is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Itk is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). This leads to a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production. By inhibiting Itk, this compound effectively blocks this signaling cascade, leading to the suppression of T-cell responses.

Q2: What is the optimal concentration of this compound to use for T-cell inhibition?

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures, as high concentrations of DMSO can be toxic to cells. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Troubleshooting Guides

Problem 1: No or weak inhibition of T-cell proliferation or cytokine production.

| Possible Cause | Troubleshooting Step |

| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific experimental setup. |

| Inhibitor Degradation | Ensure the this compound stock solution has been stored correctly (aliquoted, at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |

| Strong T-cell Stimulation | The strength of the T-cell activation signal can influence the required inhibitor concentration. If using very strong stimuli (e.g., high concentrations of anti-CD3/CD28 antibodies or PMA/Ionomycin), a higher concentration of this compound may be needed. Consider titrating the stimulus alongside the inhibitor. |

| Cell Type Variability | Different T-cell subsets (e.g., naive vs. memory, CD4+ vs. CD8+) may have varying sensitivity to Itk inhibition. Ensure you are using a consistent T-cell population and consider testing the inhibitor on isolated subsets if results are inconsistent. |

| Incorrect Assay Timing | The timing of inhibitor addition relative to T-cell stimulation is critical. For optimal inhibition, pre-incubate the T-cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the stimulus. |

Problem 2: High background or non-specific effects observed.

| Possible Cause | Troubleshooting Step |

| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is low and consistent across all wells, including vehicle controls. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most T-cells. |

| Off-target Effects | While this compound is selective for Itk, at very high concentrations, it may inhibit other kinases.[1][2] Stick to the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. The pIC50 values for Aurora B kinase and Btk are 6.4 and 6.5, respectively, indicating that at higher concentrations, these kinases could be affected.[1][2] |

| Cell Viability Issues | Assess cell viability in your assays (e.g., using Trypan Blue, Propidium Iodide, or a viability dye for flow cytometry) to distinguish between specific inhibition of T-cell function and general cytotoxicity. If significant cell death is observed at the effective inhibitory concentration, consider using a lower concentration or a different inhibitor. |

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound.

| Target | Activity | Value | Reference |

| Itk | pKi | 9.2 | [1][2] |

| Aurora B kinase | pIC50 | 6.4 | [1][2] |

| Btk | pIC50 | 6.5 | [1][2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.

Experimental Protocols

T-Cell Proliferation Assay using CFSE

This protocol outlines the steps for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

This compound

-

DMSO (for stock solution)

-

Complete RPMI-1640 medium (with 10% FBS, Penicillin/Streptomycin)

-

CFSE dye

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, proceed to the next step.

-

CFSE Staining:

-

Wash cells with PBS.

-

Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells 2-3 times with complete RPMI medium.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled cells in complete RPMI medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Prepare serial dilutions of this compound in complete RPMI medium.

-

Add the inhibitor dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C. Include a vehicle-only control (DMSO).

-

Add the T-cell activation stimulus to the wells. Include an unstimulated control.

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from the wells.

-

Wash the cells with FACS buffer.

-

If desired, stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

-

Analyze the data by gating on the live T-cell population and examining the CFSE histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IFN-γ, IL-2) secretion from T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human PBMCs or isolated T-cells

-

This compound

-

DMSO

-

Complete RPMI-1640 medium

-

T-cell activation stimuli

-

Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, substrate, and stop solution)

-

96-well ELISA plate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate PBMCs or T-cells in a 96-well culture plate at an appropriate density.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with the desired T-cell activator.

-

-